1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol
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Overview
Description
Preparation Methods
The synthesis of 1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization to introduce the 4-methoxyphenoxypropyl group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a pharmacological agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, antiviral, and antimicrobial activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol can be compared with other benzimidazole derivatives, such as:
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl]-1H-benzimidazole-4-carboxylate: Known for its cytotoxicity against certain cell lines.
Polyhalogenobenzimidazoles: These compounds exhibit inhibitory activity against casein kinases.
Substituted benzimidazoles: These have been studied for their antiviral, anticancer, and antimicrobial activities.
The uniqueness of this compound lies in its specific functional groups and their influence on its biological and chemical properties .
Properties
IUPAC Name |
1-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14(22)19-20-17-6-3-4-7-18(17)21(19)12-5-13-24-16-10-8-15(23-2)9-11-16/h3-4,6-11,14,22H,5,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDNPRHOHQQQBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.